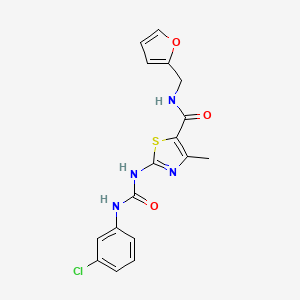

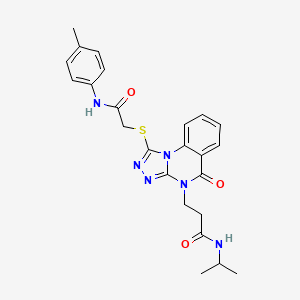

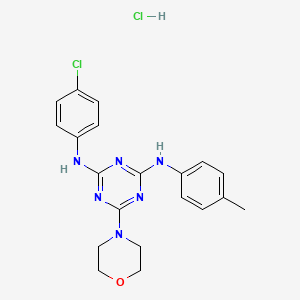

![molecular formula C20H22Cl2N6O3 B2686780 7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione CAS No. 1363975-18-1](/img/structure/B2686780.png)

7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of SB 216763 involves several steps, including the introduction of the dichlorophenylmethyl group, the piperazine moiety, and the tetrahydro-1H-purine-2,6-dione scaffold. Researchers have employed diverse synthetic strategies to access this compound, aiming for high yield and purity. Detailed synthetic routes and optimization studies are documented in the literature .

Molecular Structure Analysis

SB 216763 exhibits an intriguing molecular structure. Its core consists of a tetrahydro-1H-purine-2,6-dione ring, flanked by a dichlorophenylmethyl group and a propanoylpiperazine side chain. The precise arrangement of atoms and functional groups within this structure influences its biological activity. Computational studies and X-ray crystallography have provided insights into its 3D conformation and intermolecular interactions .

Chemical Reactions Analysis

SB 216763 may participate in various chemical reactions, including hydrolysis, oxidation, and conjugation. Investigating its reactivity under different conditions is crucial for understanding its stability, metabolism, and potential drug interactions. Researchers have explored its behavior in simulated physiological environments and elucidated its transformation pathways .

Physical And Chemical Properties Analysis

- Physical Properties : SB 216763 appears as a crystalline solid, typically colorless. Its melting point lies within the range of 121–123°C .

- Chemical Properties : The compound’s solubility, stability, and pH-dependent behavior are essential considerations for drug formulation. Researchers have investigated its dissolution kinetics, solubility profiles, and compatibility with common excipients .

Mécanisme D'action

The pharmacological mechanism of SB 216763 centers around its interaction with specific cellular targets. Notably, it acts as a potent inhibitor of glycogen synthase kinase-3 (GSK-3). By modulating GSK-3 activity, SB 216763 influences critical signaling pathways, such as Wnt/β-catenin and insulin signaling. This inhibition has implications for cell proliferation, differentiation, and apoptosis. Further mechanistic studies are ongoing to unravel its precise mode of action .

Safety and Hazards

While SB 216763 shows promise as a therapeutic agent, safety assessments are critical. Toxicological studies have evaluated its acute and chronic effects, potential mutagenicity, and organ-specific toxicity. Researchers have also explored its metabolic fate and potential adverse reactions. As with any novel compound, rigorous safety profiling is essential before clinical trials .

Orientations Futures

The future of SB 216763 lies in its translational potential. Researchers should explore its efficacy in disease models, optimize its pharmacokinetic properties, and investigate its tissue distribution. Additionally, structure-activity relationship studies can guide the design of analogs with improved properties. Collaborations between medicinal chemists, pharmacologists, and clinicians will drive its development toward therapeutic applications .

: Kumar, S., & Ritika. (2020). A brief review of the biological potential of indole derivatives. Future Journal of Pharmaceutical Sciences, 6, 121. Read more

Propriétés

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22Cl2N6O3/c1-3-15(29)26-6-8-27(9-7-26)19-23-17-16(18(30)24-20(31)25(17)2)28(19)11-12-4-5-13(21)10-14(12)22/h4-5,10H,3,6-9,11H2,1-2H3,(H,24,30,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMWIZGOBLLLNIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1CCN(CC1)C2=NC3=C(N2CC4=C(C=C(C=C4)Cl)Cl)C(=O)NC(=O)N3C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22Cl2N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

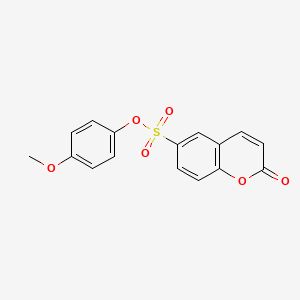

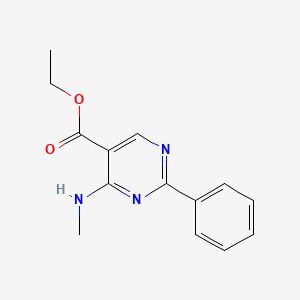

![N'-(5-Chloro-2-cyanophenyl)-N-[[4-(furan-2-yl)thiophen-2-yl]methyl]oxamide](/img/structure/B2686705.png)

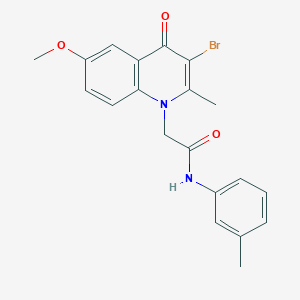

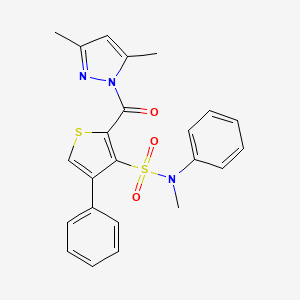

![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]acetamide](/img/structure/B2686709.png)

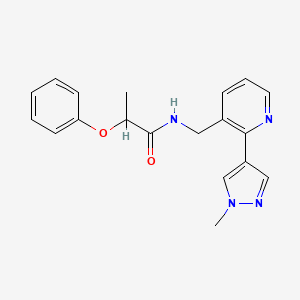

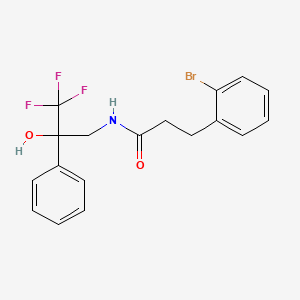

![4-{[4-(Diethylamino)phenyl]methylidene}-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B2686715.png)

![1-(4-Chlorophenyl)-2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-ethanone](/img/structure/B2686716.png)